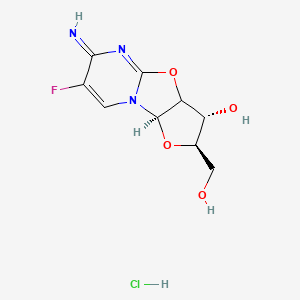

Flurocitabine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

40505-45-1 |

|---|---|

Molecular Formula |

C9H11ClFN3O4 |

Molecular Weight |

279.65 g/mol |

IUPAC Name |

(2R,4R,5R,6S)-11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |

InChI |

InChI=1S/C9H10FN3O4.ClH/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11;/h1,4-6,8,11,14-15H,2H2;1H/t4-,5-,6+,8-;/m1./s1 |

InChI Key |

RMCFDHVUFKPQRX-CFHSPSGHSA-N |

Isomeric SMILES |

C1=C(C(=N)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O)F.Cl |

Canonical SMILES |

C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F.Cl |

Synonyms |

5-fluoro-2,2'-cyclocytidine AAFC anhydro-ara-5-fluorocytosine NSC 166641 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Onslaught: A Technical Guide to the Mechanism of Action of Flurocitabine Hydrochloride

For Immediate Release

[City, State] – December 5, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the core mechanism of action of Flurocitabine hydrochloride. This whitepaper details the metabolic activation, molecular targets, and cellular consequences of this potent antineoplastic agent, providing a critical resource for the advancement of cancer therapeutics.

This compound, a fluorinated analog of cytosine arabinoside, exerts its cytotoxic effects through a sophisticated intracellular conversion and a multi-pronged attack on fundamental cellular processes. As a prodrug, this compound undergoes in vivo hydrolysis to yield its two active antitumor metabolites: arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU).[1] This bioactivation is a critical first step in its mechanism of action.

Metabolic Activation and Intracellular Conversion

While the precise enzymatic pathways responsible for the hydrolysis of Flurocitabine (also known as 5-Fluorocyclocytidine) in vivo are yet to be fully elucidated, it is understood that this conversion is essential for its anticancer activity.[1] Once formed, ara-FC and ara-FU are transported into the cancer cells to exert their cytotoxic effects.

The metabolic activation pathway of Flurocitabine is a critical determinant of its therapeutic efficacy.

Caption: Metabolic activation of this compound.

The Dual-Pronged Attack on Nucleic Acid Synthesis

The anticancer activity of this compound stems from the distinct yet complementary mechanisms of its active metabolites, ara-FC and ara-FU. These metabolites target the fundamental processes of DNA and RNA synthesis, leading to catastrophic consequences for rapidly proliferating cancer cells.

Inhibition of DNA Synthesis by arabinosyl-fluorocytosine (ara-FC)

A primary mechanism of action of Flurocitabine is the inhibition of DNA synthesis, a function primarily attributed to ara-FC. As a derivative of Cytosine Arabinoside, ara-FC is a potent inhibitor of pyrimidine (B1678525) synthesis, ultimately leading to the cessation of DNA replication.[2] The triphosphate form of the related compound, arabinosylcytosine (ara-CTP), is a known potent inhibitor of DNA polymerases alpha, delta, and epsilon. It is highly probable that ara-FC triphosphate exerts its effect through a similar mechanism, acting as a competitive inhibitor for the natural substrate, dCTP, and leading to the termination of the growing DNA chain upon incorporation.

The inhibition of DNA polymerase by arabinosyl nucleosides is a well-established mechanism for cancer chemotherapy.

Caption: Inhibition of DNA polymerase by ara-FC triphosphate.

Disruption of RNA Synthesis and Function by arabinosyl-fluorouracil (ara-FU)

The second active metabolite, ara-FU, is believed to primarily target RNA synthesis and function. While specific studies on ara-FU are limited, its structural similarity to 5-fluorouracil (B62378) (5-FU) suggests a comparable mechanism. 5-FU is known to be converted into fluorouridine triphosphate (FUTP), which is then incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). This incorporation can disrupt RNA processing, stability, and function, leading to errors in protein synthesis and ultimately contributing to cell death.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of Flurocitabine's metabolites have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. While specific IC50 values for Flurocitabine and its direct metabolites are not widely published, data for the related compound 5-fluorouracil (5-FU) provide a relevant benchmark for its potential activity.

| Cell Line | Cancer Type | 5-FU IC50 (µM) |

| A549 | Lung Carcinoma | 18.3 ± 0.8 |

| HeLa | Cervical Cancer | 20.1 ± 2.1 |

| HT29 | Colorectal Adenocarcinoma | 85.37 ± 1.81 |

| A431 | Epidermoid Carcinoma | 47.02 ± 0.65 |

Table 1: IC50 values of 5-fluorouracil against various human cancer cell lines. Data compiled from publicly available research.

Experimental Protocols for Mechanistic Studies

The elucidation of this compound's mechanism of action relies on a suite of specialized experimental protocols.

DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory effect of ara-FC triphosphate (ara-FCTP) on DNA polymerase activity.

Methodology:

-

Enzyme and Substrate Preparation: Purified recombinant human DNA polymerase (e.g., alpha, delta, or epsilon) is used. The substrate mixture includes a primed DNA template, a mixture of dNTPs (dATP, dGTP, dTTP), and radioactively or fluorescently labeled dCTP.

-

Inhibition Assay: The DNA polymerase is incubated with the primed DNA template and varying concentrations of ara-FCTP or the natural substrate dCTP.

-

Reaction Initiation and Termination: The polymerization reaction is initiated by the addition of the dNTP mixture. After a defined incubation period, the reaction is stopped by the addition of EDTA.

-

Analysis: The amount of incorporated labeled dCTP is quantified using techniques such as filter binding assays followed by scintillation counting or gel electrophoresis and autoradiography. The kinetic parameters (Ki) of inhibition can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations.

Caption: Workflow for DNA polymerase inhibition assay.

Signaling Pathways and Future Directions

The downstream consequences of DNA and RNA synthesis inhibition by Flurocitabine's metabolites likely involve the activation of various cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis. Further research is warranted to identify the specific signaling cascades, such as the p53 and MAPK pathways, that are modulated by Flurocitabine treatment.

Conclusion

This compound represents a promising antineoplastic agent with a well-defined, multi-faceted mechanism of action. Its in vivo conversion to the active metabolites ara-FC and ara-FU allows for a targeted assault on both DNA and RNA synthesis in cancer cells. This in-depth technical guide provides a foundational understanding for researchers and clinicians working to harness the full therapeutic potential of this compound in the fight against cancer. Further preclinical and clinical investigations are crucial to fully delineate its efficacy and safety profile and to identify patient populations most likely to benefit from this targeted therapy.

References

Technical Guide: Synthesis and Characterization of Flurocitabine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurocitabine (B1673482) hydrochloride, also known as 5-fluoro-2,2'-cyclocytidine hydrochloride, is a synthetic nucleoside analogue with potential applications in antiviral and anticancer research. Its unique chemical structure, featuring a fluorine atom at the C5 position of the cytosine base and a cyclized sugar moiety, imparts distinct biological properties. This technical guide provides a comprehensive overview of the synthesis and characterization of flurocitabine hydrochloride, offering detailed experimental protocols and data interpretation to support research and development activities in the pharmaceutical sciences.

Synthesis of this compound

The synthesis of this compound primarily starts from the commercially available nucleoside, 5-fluorocytidine (B16351). Two principal synthetic routes have been established, both involving the formation of a 2,2'-anhydro linkage.

Synthetic Pathway Overview

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis via Phosphoryl Chloride [1]

This method involves the direct cyclization of 5-fluorocytidine using partially hydrolyzed phosphoryl chloride.

-

Materials: 5-fluorocytidine, Phosphoryl chloride (POCl₃), Ethyl acetate.

-

Procedure:

-

Prepare partially hydrolyzed POCl₃ by carefully adding a controlled amount of water to POCl₃.

-

Suspend 5-fluorocytidine in ethyl acetate.

-

Add the partially hydrolyzed POCl₃ to the suspension.

-

Reflux the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product precipitates from the reaction mixture.

-

Collect the solid by filtration, wash with ethyl acetate, and dry under vacuum to yield this compound.

-

Route 2: Synthesis via Acyl Chloride and Subsequent Hydrolysis [1]

This two-step procedure involves the formation of an acetoxy intermediate followed by hydrolysis.

-

Materials: 5-fluorocytidine, o-acetoxybenzoyl chloride or 2-acetoxy-iso-butyryl chloride, Acetonitrile, Methanolic HCl.

-

Procedure:

-

Dissolve 5-fluorocytidine in acetonitrile.

-

Add o-acetoxybenzoyl chloride or 2-acetoxy-iso-butyryl chloride to the solution.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the resulting acetoxy intermediate (III).

-

Hydrolyze the intermediate by treating it with methanolic HCl.

-

The product, this compound, can be isolated by crystallization from the methanolic solution.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following are key analytical techniques and expected data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁ClFN₃O₄ |

| Molecular Weight | 279.65 g/mol |

| Appearance | White to off-white crystalline solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Data (Typical)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | H-6 |

| ~6.3 | d | 1H | H-1' |

| ~4.5 - 4.2 | m | 3H | H-2', H-3', H-4' |

| ~3.9 - 3.7 | m | 2H | H-5'a, H-5'b |

Note: Spectra are typically recorded in DMSO-d₆ or D₂O. Chemical shifts may vary slightly based on the solvent and instrument.

¹³C NMR Data (Typical)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-4 |

| ~155 (d, JC-F) | C-5 |

| ~140 | C-2 |

| ~95 | C-6 |

| ~90 | C-1' |

| ~85 | C-4' |

| ~75 | C-2' |

| ~70 | C-3' |

| ~60 | C-5' |

Note: The C-5 signal will appear as a doublet due to coupling with the fluorine atom.

Experimental Protocol for NMR Analysis

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are typically sufficient.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

FT-IR Peak Assignments (Typical)

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | O-H, N-H stretching |

| ~3100 | C-H stretching (aromatic/vinylic) |

| ~2900 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching |

| ~1650 | C=N, C=C stretching |

| ~1250 | C-O stretching |

| ~1100 | C-F stretching |

Experimental Protocol for FT-IR Analysis

-

Instrument: FT-IR spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): m/z 244 (for the free base, flurocitabine)

-

M+H⁺: m/z 245

-

Key Fragments: Loss of water, sugar moiety fragments.

Experimental Protocol for Mass Spectrometry

-

Instrument: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometer.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Acquisition: Acquire the mass spectrum in positive ion mode.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound.

Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Experimental Protocol for HPLC Analysis

-

System Suitability: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject a standard solution multiple times to ensure system suitability parameters (e.g., retention time reproducibility, peak area precision) are met.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable diluent to a known concentration.

-

Analysis: Inject the sample solution and record the chromatogram.

-

Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Caption: General workflow for HPLC purity analysis.

Conclusion

This technical guide has outlined the primary synthetic routes and comprehensive characterization methods for this compound. The provided experimental protocols and data serve as a valuable resource for researchers and scientists engaged in the synthesis, purification, and analysis of this important nucleoside analogue. Adherence to these detailed methodologies will ensure the reliable preparation and characterization of this compound for further investigation in drug discovery and development.

References

In-depth Technical Guide on NSC-166641: Discovery and History

Notice: Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of accessible information regarding the compound designated NSC-166641. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database lists NSC-166641 with the associated name "aafc," but provides no further details on its chemical structure, mechanism of action, or developmental history.[1]

Due to the absence of published research, experimental data, and detailed compound information, it is not possible to construct the requested in-depth technical guide on the discovery, history, and core scientific data of NSC-166641. The core requirements for this request, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled at this time.

Further investigation into internal or proprietary databases beyond the scope of public search tools would be necessary to uncover the information required for this technical guide. Researchers, scientists, and drug development professionals interested in NSC-166641 are encouraged to directly consult the National Cancer Institute's resources for any non-publicly disclosed information.

References

Flurocitabine Hydrochloride: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurocitabine hydrochloride is a synthetic fluorinated cyclic nucleoside analog with significant potential in oncological research. As a prodrug, its mechanism of action involves intracellular conversion to active metabolites that interfere with DNA synthesis, leading to cytotoxic effects in rapidly proliferating cancer cells. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for the characterization of this compound, tailored for professionals in the field of drug discovery and development.

Chemical Properties and Structure

This compound, with the chemical formula C₉H₁₁ClFN₃O₄, is the hydrochloride salt of Flurocitabine.[1] The presence of the fluorine atom and the anhydro bridge within its structure are key determinants of its chemical reactivity and biological activity.

Identifiers and Nomenclature[1]

-

IUPAC Name: (2R,4R,5R,6S)-11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.0²,⁶]dodeca-8,11-dien-5-ol;hydrochloride

-

CAS Number: 40505-45-1

-

Synonyms: 5-Fluoro-2,2'-cyclocytidine hydrochloride, 2,2'-Anhydro-1-β-D-arabinofuranosyl-5-fluorocytosine hydrochloride, NSC-166641

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are computationally predicted, others would require experimental determination for precise values.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClFN₃O₄ | PubChem[1] |

| Molecular Weight | 279.65 g/mol | PubChem[1] |

| Appearance | White to off-white solid (Expected) | Inferred |

| Melting Point | Not experimentally reported in literature. | - |

| Solubility | Soluble in water and polar organic solvents like DMSO and DMF (Expected). | Inferred from related compounds |

| pKa | Not experimentally reported in literature. | - |

| SMILES | C1=C(C(=N)N=C2N1[C@H]3--INVALID-LINK----INVALID-LINK--CO">C@@HO)F.Cl | PubChem[1] |

Chemical Structure

The chemical structure of this compound is characterized by a cytosine base attached to an arabinofuranose sugar moiety. A key feature is the anhydro bridge between the C2' of the sugar and the C2 of the cytosine base, forming a constrained cyclic structure. The fluorine atom is substituted at the C5 position of the cytosine ring.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a 5-fluorocytidine (B16351) precursor. A representative experimental protocol is outlined below, based on established methods for analogous anhydro nucleosides.

Methodology:

-

Reaction Setup: 5-Fluorocytidine is suspended in a suitable organic solvent (e.g., acetonitrile) under an inert atmosphere (e.g., argon).

-

Cyclization Agent: A cyclizing agent, such as phosphoryl chloride (POCl₃), is added dropwise to the suspension at a controlled temperature (typically 0 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction is quenched with an appropriate reagent (e.g., ice-water). The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica (B1680970) gel to yield pure this compound.

Characterization Protocols

1. Melting Point Determination:

-

Apparatus: Capillary melting point apparatus.

-

Procedure: A small amount of the dried, powdered sample is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is ramped at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded.

2. Solubility Assessment:

-

Method: Equilibrium solubility method.

-

Procedure: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial. The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

3. pKa Determination:

-

Method: Potentiometric titration or UV-metric titration.

-

Procedure (Potentiometric): A known concentration of this compound is dissolved in water and titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the titration curve.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired to confirm the chemical structure. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.

5. Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).

-

Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer via electrospray ionization (ESI).

-

Analysis: The exact mass of the molecular ion is determined to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns, which aid in structural elucidation.

6. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrumentation: FTIR spectrometer.

-

Sample Preparation: The solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The infrared spectrum is recorded, and the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O, C-F) are identified to confirm the structure.

Mechanism of Action

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. The proposed mechanism of action involves a series of enzymatic conversions, ultimately leading to the inhibition of DNA synthesis.

Detailed Steps:

-

Cellular Uptake: this compound is transported into the target cancer cells.

-

Hydrolysis: Inside the cell, the anhydro bridge of Flurocitabine is hydrolyzed, leading to the formation of two active metabolites: arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU).

-

Phosphorylation: The active metabolite, ara-FC, is sequentially phosphorylated by intracellular kinases, primarily deoxycytidine kinase, to its active triphosphate form, ara-FC triphosphate (ara-FCTP).

-

Inhibition of DNA Synthesis: ara-FCTP acts as a competitive inhibitor of DNA polymerase. It is incorporated into the growing DNA strand, leading to chain termination and the inhibition of DNA replication.

-

Apoptosis: The disruption of DNA synthesis triggers a cascade of intracellular signaling events, ultimately leading to programmed cell death (apoptosis) in the cancer cells.

Conclusion

This compound is a promising fluorinated nucleoside analog with a well-defined structure and a targeted mechanism of action. This technical guide has provided a comprehensive overview of its chemical properties, structure, and the experimental protocols necessary for its synthesis and characterization. The detailed information on its mechanism of action provides a rationale for its potential as an anticancer agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

In vivo hydrolysis of Flurocitabine hydrochloride to ara-FC and ara-FU

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurocitabine hydrochloride, a synthetic fluorinated analog of cytosine arabinoside, is a promising antineoplastic agent. Its in vivo efficacy is attributed to its hydrolysis into the active antitumor compounds, arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU). This technical guide provides a comprehensive overview of the in vivo hydrolysis of this compound, presenting key pharmacokinetic data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the physiological disposition of this compound (referred to as [2-¹⁴C]-2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine or [¹⁴C]AAFC) and its metabolites after intravenous and oral administration in human patients.

Table 1: Plasma Pharmacokinetics of [¹⁴C]AAFC Equivalents After Intravenous and Oral Administration [1]

| Administration Route | Dose (mg/kg) | Maximum Plasma Level (µg equivalents/mL) | Initial Half-Life (hr) | Second Phase Half-Life (hr) |

| Intravenous | 20 | Up to 42.5 | 0.5 - 1.5 | 8 - 24 |

| Oral | 2 | Peak at 6 - 18 hr | - | 12 - 18 |

| Oral (fasting) | 20 | Rapid absorption, elevated levels for 48 hr | - | - |

Table 2: Composition of Radioactivity in Plasma After Intravenous Administration of [¹⁴C]AAFC [1]

| Compound | Presence in Plasma |

| Unchanged [¹⁴C]AAFC | Majority of radioactivity |

| ara-FC (1-beta-D-arabinofuranosyl-5-fluorocytosine) | Short time, low levels |

| ara-FU (1-beta-D-arabinofuranosyl-5-fluorouracil) | Minor quantities |

| 2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorouracil | Detected in small amounts |

Table 3: Urinary Excretion of [¹⁴C]AAFC and its Metabolites After Intravenous and Oral Administration [1]

| Administration Route | Unchanged Drug (%) | ara-FU (%) | ara-FC (%) | 2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorouracil (%) |

| Intravenous | 79 (average) | 12.4 (average) | 3.9 (average) | 1.9 (average) |

| Oral | ~50 | ~40 | Remainder | Remainder |

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the study of the physiological disposition of this compound in humans[1].

Protocol: In Vivo Disposition of [2-¹⁴C]-2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine ([¹⁴C]AAFC) in Cancer Patients

1. Subject Population:

-

Seven patients received intravenous administration.

-

Three patients received oral administration.

2. Drug Formulation and Administration:

-

Drug Substance: [2-¹⁴C]-2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine ([¹⁴C]AAFC).

-

Doses: 2 mg/kg or 20 mg/kg.

-

Intravenous (IV) Administration: The drug was dissolved in sterile saline and administered as an intravenous infusion.

-

Oral (PO) Administration: The drug was administered orally. One patient received the 20 mg/kg dose under fasting conditions.

3. Sample Collection:

-

Plasma: Blood samples were collected at various time points after drug administration. Plasma was separated by centrifugation.

-

Urine: Urine was collected for analysis of radioactivity.

-

Expired Air: Expired air was collected to measure radioactivity.

-

Feces: Fecal samples were collected.

-

Spinal Fluid: Spinal fluid was collected at various intervals after administration.

-

Tissue Samples: Autopsies were performed on some patients 6 to 25 days after drug administration, and tissue samples (kidney, spleen, small intestine, liver, and lung) were collected.

4. Sample Analysis:

-

Measurement of Radioactivity: Total radioactivity in plasma, urine, expired air, feces, and tissue samples was determined using liquid scintillation counting.

-

Identification of Metabolites:

-

Plasma and urine samples were analyzed to identify the parent drug and its metabolites.

-

The specific methods for separation and identification of metabolites (e.g., chromatography) were not detailed in the provided summary but would typically involve techniques like HPLC and mass spectrometry.

-

5. Pharmacokinetic Analysis:

-

Plasma concentration-time curves were plotted to determine pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).

-

The total absorption of the orally administered drug was calculated.

Mandatory Visualization

Caption: Metabolic pathway of this compound.

Caption: Experimental workflow for in vivo drug metabolism study.

References

Preclinical Antitumor Activity of Flurocitabine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurocitabine hydrochloride, a fluorinated cytidine (B196190) analog, has been investigated for its potential as an antitumor agent. This technical guide provides a comprehensive overview of the available preclinical data on this compound and its active metabolites. The document summarizes quantitative in vitro and in vivo findings, details relevant experimental methodologies, and illustrates the proposed mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Introduction

This compound is scientifically known as 2,2'-Anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine hydrochloride (anhydro-ara-FC), with the National Service Center (NSC) identifier NSC-166641. It functions as a prodrug, undergoing in vivo hydrolysis to yield its active metabolites: arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU). The preclinical antitumor activity of Flurocitabine is attributed to the combined effects of these metabolites, which interfere with nucleic acid synthesis and function, ultimately leading to cancer cell death. This guide will focus on the preclinical data associated with the parent compound and its key metabolites.

In Vitro Antitumor Activity

The in vitro cytotoxic effects of Flurocitabine and its related compounds have been evaluated across various cancer cell lines. While specific IC50 data for this compound is limited in publicly available literature, studies on the related compound 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) provide insights into the potential potency of fluorinated cytidine analogs.

Table 1: In Vitro Cytotoxicity of Related Fluorinated Pyrimidine Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| 5-fluoro-2'-deoxycytidine (FdCyd) | HCT-116 | Colon Cancer | 1.72 ± 0.23 | 24 |

| 1.63 ± 0.21 | 48 | |||

| LCL-PI 11 | Hepatocellular Carcinoma | ~1 | Not Specified |

Note: The data for FdCyd is presented for contextual understanding of a related class of compounds and does not represent direct data for this compound or its metabolites.

In Vivo Antitumor Activity

Preclinical in vivo studies have demonstrated the antitumor efficacy of 2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine (anhydro-ara-FC), the primary form of Flurocitabine. These studies have primarily utilized murine tumor models.

Table 2: In Vivo Efficacy of 2,2'-Anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine (anhydro-ara-FC)

| Tumor Model | Administration Route | Dosing Schedule | Outcome |

| Intracerebrally inoculated murine Glioma 261 | Intraperitoneal (IP) | 200 mg/kg every 24 hours for 5 doses | Minimal increased survival |

| Intraperitoneally inoculated L1210 mouse leukemia | Oral and Parenteral | Not specified | Active against both inoculation routes |

| Intracerebrally inoculated L1210 mouse leukemia | Oral and Parenteral | Not specified | Active against both inoculation routes |

Mechanism of Action

The antitumor effect of this compound is mediated by its active metabolites, ara-FC and ara-FU, which disrupt DNA and RNA synthesis.

-

Arabinosyl-fluorocytosine (ara-FC): Following intracellular phosphorylation to its triphosphate form (ara-FCTP), ara-FC acts as an analog of deoxycytidine triphosphate (dCTP). It is incorporated into the growing DNA chain, leading to the inhibition of DNA polymerase and subsequent chain termination. This process ultimately halts DNA replication and induces apoptosis.

-

Arabinosyl-fluorouracil (ara-FU): This metabolite is thought to exert its cytotoxic effects through mechanisms similar to 5-fluorouracil (B62378) (5-FU). After conversion to its active nucleotide forms, it can inhibit thymidylate synthase, an enzyme critical for the synthesis of thymidine (B127349), a necessary component of DNA. The depletion of thymidine leads to the inhibition of DNA synthesis and repair. Additionally, fraudulent RNA can be produced through the incorporation of a metabolite of ara-FU, interfering with RNA processing and protein synthesis.

Signaling Pathway Diagram

Flurocitabine Hydrochloride: A Technical Overview of its Discovery and Basic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurocitabine hydrochloride (NSC-166641), a fluorinated pyrimidine (B1678525) nucleoside analog, emerged from early anticancer research as a compound of interest due to its potent cytotoxic effects. This technical guide provides an in-depth overview of the foundational basic research and discovery of this compound, with a focus on its synthesis, mechanism of action, and early preclinical evaluation. Quantitative data from key studies are presented in a structured format, and detailed experimental protocols are provided. Visual diagrams of its proposed signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of its biological activity.

Discovery and Synthesis

Flurocitabine, also known as 5-Fluoro-2,2'-cyclocytidine, was first synthesized and described in the early 1970s as part of a broader exploration of pyrimidine nucleosides as potential anticancer agents. The pioneering work by T. Kanai and M. Ichino detailed the chemical synthesis of this class of compounds.

Two primary synthetic routes were established, both commencing with 5-fluorocytidine (B16351) as the starting material.

Synthesis Route 1: This method involves the reaction of 5-fluorocytidine with partially hydrolyzed phosphorus oxychloride (POCl3) in a refluxing solvent such as ethyl acetate, or a mixture of dimethylformamide (DMF) and acetonitrile.

Synthesis Route 2: The second approach utilizes an acylation and subsequent cyclization. 5-fluorocytidine is reacted with o-acetoxybenzoyl chloride or 2-acetoxy-iso-butyryl chloride in refluxing acetonitrile. This forms an acetoxy intermediate, which is then hydrolyzed using methanolic HCl to yield Flurocitabine.

Preclinical Evaluation: In Vitro Anticancer Activity

Early preclinical studies focused on evaluating the cytotoxic effects of Flurocitabine in cancer cell lines. A key study conducted by Yoshida et al. in 1975 investigated the action of 5-fluorocyclocytidine on cultured murine leukemia L-5178Y cells.

Quantitative Data

The following table summarizes the quantitative data on the in vitro anticancer activity of this compound from the aforementioned study.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| Flurocitabine (5-fluorocyclocytidine) | L-5178Y (murine leukemia) | Cell Growth Inhibition | IC50 | 0.054 µg/mL | Yoshida et al., 1975 |

Mechanism of Action

The research by Yoshida et al. provided critical insights into the mechanism of action of Flurocitabine. Their experiments demonstrated that the compound inhibited the incorporation of thymidine (B127349) into the acid-soluble fraction of the cells. Furthermore, the growth-inhibitory effects of Flurocitabine were reversed by the addition of deoxycytidine, but not by thymidine or deoxyuridine. This strongly suggests that Flurocitabine's primary mode of action is the inhibition of DNA synthesis, similar to the mechanism of cytarabine, and distinct from that of 5-fluorouracil.

While the 1975 study pointed to DNA synthesis inhibition, more recent research on a closely related analog, 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), has elucidated a more specific mechanism involving the inhibition of DNA methyltransferase (DNMT).[1] FdCyd, upon intracellular tri-phosphorylation, is incorporated into DNA where it covalently binds to and traps DNMT, leading to the inhibition of DNA methylation.[1] This epigenetic modification is a crucial regulator of gene expression, and its disruption can lead to the re-expression of tumor suppressor genes and subsequent cancer cell death. Given the structural similarity, it is highly probable that this compound shares this mechanism of action.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound, based on its known effects and the established pathway of the closely related FdCyd.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments described in the foundational research on this compound.

Cell Growth Inhibition Assay (Based on Yoshida et al., 1975)

-

Cell Line: L-5178Y murine leukemia cells.

-

Culture Medium: RPMI 1640 medium supplemented with 20% fetal calf serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Procedure:

-

L-5178Y cells are suspended in fresh culture medium at a concentration of 1 x 10^5 cells/mL.

-

The cell suspension is dispensed into culture tubes.

-

This compound is dissolved in sterile saline and added to the cell cultures at various concentrations. A control group with no drug is also prepared.

-

The cultures are incubated at 37°C for 48 hours.

-

After incubation, the cell number in each tube is counted using a hemocytometer or an electronic cell counter.

-

The concentration of this compound that inhibits cell growth by 50% (IC50) compared to the control is calculated.

-

Reversal Studies (Based on Yoshida et al., 1975)

-

Objective: To determine which natural nucleosides can rescue the cells from the cytotoxic effects of Flurocitabine, thereby providing insight into its mechanism of action.

-

Procedure:

-

L-5178Y cells are cultured as described in the cell growth inhibition assay.

-

Cells are treated with a concentration of this compound equivalent to its IC50 or a slightly higher concentration.

-

Immediately after the addition of Flurocitabine, separate cultures are supplemented with one of the following nucleosides: deoxycytidine, thymidine, or deoxyuridine, at various concentrations.

-

The cultures are incubated at 37°C for 48 hours.

-

Cell growth is assessed as described previously.

-

The ability of each nucleoside to reverse the growth-inhibitory effect of Flurocitabine is determined by comparing the cell growth in the presence of both Flurocitabine and the nucleoside to the growth in the presence of Flurocitabine alone.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the reversal studies.

Caption: Workflow for reversal studies of Flurocitabine's cytotoxic effects.

Conclusion

This compound is a pyrimidine nucleoside analog with demonstrated in vitro anticancer activity. Its discovery and initial characterization in the 1970s laid the groundwork for understanding its potential as a chemotherapeutic agent. The mechanism of action, involving the inhibition of DNA synthesis and likely the inhibition of DNA methyltransferase, provides a solid rationale for its cytotoxic effects. The experimental protocols detailed herein offer a basis for the replication and further exploration of its biological activities. While clinical development of this compound itself has been limited, the foundational research contributed to the broader understanding and development of other nucleoside analogs that have become mainstays in cancer therapy. Further investigation into its epigenetic modifying properties may warrant a re-evaluation of its therapeutic potential in the modern era of targeted cancer treatments.

References

An In-depth Technical Guide to the Prodrug Properties of NUC-3373 (Flurocitabine hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NUC-3373, a phosphoramidate (B1195095) prodrug of 5-fluoro-2'-deoxyuridine (B1346552) (FUDR), represents a significant advancement in fluoropyrimidine chemotherapy. Designed to overcome the pharmacological limitations of traditional fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), NUC-3373 offers a more efficient and targeted delivery of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FdUMP). This technical guide provides a comprehensive overview of the prodrug properties of NUC-3373, detailing its mechanism of action, pharmacokinetic advantages, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams. While the name Flurocitabine hydrochloride has been associated with this compound, the predominant identifier in scientific literature is NUC-3373.

Introduction: Overcoming the Limitations of 5-Fluorouracil

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades. However, its clinical utility is hampered by several factors:

-

Inefficient Activation: 5-FU requires a multi-step enzymatic conversion to its active form, FdUMP.

-

Rapid Catabolism: A significant portion of administered 5-FU is rapidly degraded by dihydropyrimidine (B8664642) dehydrogenase (DPD), leading to a short plasma half-life and the production of toxic metabolites.[1]

-

Transport Dependency: Cellular uptake of 5-FU relies on nucleobase transporters, which can be a mechanism of resistance.[2]

-

Toxicity: The formation of toxic metabolites such as alpha-fluoro-beta-alanine (FBAL) and fluorouridine triphosphate (FUTP) contributes to dose-limiting toxicities.[3]

NUC-3373 is a ProTide, a class of prodrugs designed to deliver the active monophosphate metabolite directly into cancer cells, thereby bypassing these limitations.[2][4]

Prodrug Properties and Mechanism of Action of NUC-3373

NUC-3373 is a pre-activated and protected form of FUDR.[4] Its phosphoramidate moiety is designed to be stable in plasma and cleaved intracellularly to release FdUMP. This design confers several key advantages:

-

Resistance to DPD Degradation: The phosphoramidate group protects NUC-3373 from breakdown by DPD, leading to a significantly longer plasma half-life compared to 5-FU.[1][2]

-

Bypass of Nucleobase Transporters: NUC-3373 does not depend on nucleobase transporters for cellular entry, potentially overcoming a key resistance mechanism.[2]

-

Circumvention of Thymidine (B127349) Kinase Activation: As NUC-3373 delivers the pre-activated FdUMP, it does not require phosphorylation by thymidine kinase (TK).[2]

Intracellular Activation and Target Engagement

Once inside the cell, NUC-3373 is enzymatically converted to FdUMP. FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3] The inhibition of TS leads to a depletion of dTMP, resulting in "thymineless death," DNA damage, and cell cycle arrest.[3][5] Furthermore, FdUMP can be further phosphorylated to its triphosphate form and misincorporated into DNA, causing further DNA damage and apoptosis.[3]

dot

Caption: Mechanism of action of NUC-3373.

Immunomodulatory Properties

Recent preclinical data suggest that NUC-3373 possesses immunomodulatory properties. It has been shown to induce the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) and high mobility group box 1 (HMGB1), from cancer cells.[3][5][6] This can enhance the activation of immune cells, including natural killer (NK) cells, and potentially potentiate the effects of immune checkpoint inhibitors.[5][6]

Quantitative Data

The superior prodrug properties of NUC-3373 translate into improved pharmacokinetic and pharmacodynamic profiles compared to 5-FU.

Table 1: Pharmacokinetic Properties of NUC-3373 vs. 5-FU

| Parameter | NUC-3373 | 5-FU | Reference(s) |

| Plasma Half-life | ~10 hours | 8 - 14 minutes | [1][3] |

| Administration Time | 2 hours | 46 hours | [1][3] |

Table 2: In Vitro Potency and Active Metabolite Generation

| Parameter | NUC-3373 | 5-FU | Cell Line | Reference(s) |

| Concentration for equivalent TS binding | 0.1 µM | 10 µM | HCT116 | [1] |

| Concentration for equivalent TS binding | 0.5 µM | Not specified | SW480 | [1] |

| Free FdUMP (AUC) | 114.3 | 1.4 | HCT116 | [7] |

| Free FdUMP (AUC) | 250.6 | 6.36 | SW480 | [7] |

| FUTP Generation | Not detectable | Detected | HCT116 & SW480 | [1] |

Table 3: Clinical Efficacy Signals from NuTide:303 Study (NUC-3373 + Pembrolizumab)

| Patient Characteristic | Tumor Type | Best Response | Duration of Response | Reference(s) |

| Heavily pre-treated | Urothelial Carcinoma | 100% reduction in target lesion size | > 15 months | [5][8] |

| Pembrolizumab-resistant | Metastatic Melanoma | 81% reduction in target lesions | Progression-free at 23 months | [5][6][8] |

Experimental Protocols

The characterization of NUC-3373's prodrug properties has involved a range of in vitro and in vivo experimental techniques.

Intracellular Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is employed to quantify the intracellular levels of NUC-3373 and its metabolites, such as FdUMP, dUMP, and FUTP.

-

Cell Culture and Treatment: Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured under standard conditions and treated with specified concentrations of NUC-3373 or 5-FU for various time points.

-

Metabolite Extraction: Cells are harvested, and intracellular metabolites are extracted, typically using a solvent-based method to precipitate proteins and macromolecules while solubilizing small molecule metabolites.

-

LC-MS Analysis: The extracted metabolites are separated using liquid chromatography and detected and quantified by mass spectrometry. Calibration standards for each metabolite of interest are used to ensure accurate quantification.[1]

-

Data Analysis: The area under the curve (AUC) for each metabolite is calculated to compare the efficiency of active metabolite generation between NUC-3373 and 5-FU.

dot

Caption: Workflow for LC-MS based metabolite analysis.

Thymidylate Synthase (TS) Inhibition Assay by Western Blot

This assay assesses the extent to which FdUMP, the active metabolite, binds to and inhibits its target, TS.

-

Cell Lysis: Following treatment with NUC-3373 or 5-FU, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunodetection: The membrane is incubated with primary antibodies specific for TS. The formation of a stable ternary complex between FdUMP, TS, and a folate cofactor results in a shift in the molecular weight of TS, which can be visualized.

-

Analysis: The ratio of bound TS (ternary complex) to total TS is quantified to determine the level of target engagement.[1]

Cell Viability and Cytotoxicity Assays

These assays are used to determine the anti-proliferative and cytotoxic effects of NUC-3373.

-

Cell Seeding: Cancer cells are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of NUC-3373 or control compounds.

-

Incubation: The cells are incubated for a defined period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using various methods, such as tetrazolium-based assays (e.g., MTT, MTS) which measure metabolic activity, or assays that measure cell membrane integrity.[9][10]

-

Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated to determine its potency.

DNA Damage Analysis

The induction of DNA damage by NUC-3373 is often evaluated by monitoring the expression of DNA damage response proteins.

-

Western Blotting: Following drug treatment, the expression levels of key DNA damage markers, such as phosphorylated histone H2AX (γH2AX) and phosphorylated checkpoint kinase 1 (p-Chk1), are assessed by Western blot.[1] An increase in the levels of these proteins indicates the activation of the DNA damage response pathway.

Clinical Development and Future Directions

NUC-3373 has undergone evaluation in several clinical trials, including the NuTide:301 (Phase I), NuTide:302, and NuTide:303 (Phase Ib/II) studies.[2][11] These studies have demonstrated a favorable pharmacokinetic and safety profile, with encouraging signals of anti-tumor activity, particularly in combination with other agents like pembrolizumab.[5][8][12] While the NuTide:323 study in second-line colorectal cancer was discontinued, NUC-3373 continues to be investigated in other clinical settings.[11] The unique prodrug properties of NUC-3373, which lead to enhanced generation of the active metabolite and a favorable safety profile, position it as a promising next-generation fluoropyrimidine for the treatment of various solid tumors.

Conclusion

NUC-3373 represents a rationally designed prodrug that successfully addresses many of the shortcomings of 5-FU. By ensuring efficient delivery and intracellular activation to the potent TS inhibitor FdUMP, while minimizing the formation of toxic byproducts, NUC-3373 has demonstrated a superior preclinical and promising clinical profile. Its mechanism of action, coupled with potential immunomodulatory effects, suggests a broad therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. The ongoing clinical evaluation of NUC-3373 will further elucidate its role in the evolving landscape of cancer therapy.

References

- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 2. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NuCana Announces Encouraging Data for NUC-3373 in Combination with Anti-PD-1 Therapy | NuCana plc [ir.nucana.com]

- 6. biopharmaboardroom.com [biopharmaboardroom.com]

- 7. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NuCana Announces Encouraging Data for NUC-3373 in [globenewswire.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cell viability assays | Abcam [abcam.com]

- 11. onclive.com [onclive.com]

- 12. researchgate.net [researchgate.net]

Initial Studies on 5-Fluoro-2,2'-cyclocytidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2,2'-cyclocytidine, also known as 2,2'-anhydro-5-fluorocytidine, is a fluorinated pyrimidine (B1678525) nucleoside analog. Its structural relationship to cytarabine (B982) (ara-C) and other cyclocytidine derivatives suggests potential applications in oncology. The introduction of a fluorine atom at the 5-position of the pyrimidine ring can significantly alter the biological properties of nucleoside analogs, often enhancing their therapeutic index. This technical guide summarizes the initial preclinical findings on 5-Fluoro-2,2'-cyclocytidine, focusing on its synthesis, mechanism of action, and in vitro activity.

Chemical Structure

Systematic Name: 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-1,2-dihydropyrimidin-2-one bonded to the 2'-position.

Synthesis

The synthesis of 5-Fluoro-2,2'-cyclocytidine hydrochloride, referred to as 2,2'-anhydro-1-β-D-arabinofuranosyl-5-fluorocytosine hydrochloride, has been described. While the detailed experimental protocol from the primary literature could not be obtained for this report, the synthesis involves the reaction of 5-fluorocytidine (B16351) with a suitable cyclizing agent to form the 2,2'-anhydro bond. This process creates a rigid bicyclic structure, which can influence the molecule's interaction with enzymes and transporters.

Further details on the specific reagents, reaction conditions, and purification methods would require access to the full-text publication by Cook & Holman (1976).

Preclinical Data

In Vitro Activity

Initial in vitro studies have demonstrated the cytotoxic potential of 5-Fluoro-2,2'-cyclocytidine against murine leukemia cells.

| Cell Line | Compound | IC50 (µg/mL) |

| L-5178Y | 5-Fluoro-2,2'-cyclocytidine | 0.054[1] |

Table 1: In Vitro Cytotoxicity of 5-Fluoro-2,2'-cyclocytidine [1]

This early finding indicates that 5-Fluoro-2,2'-cyclocytidine possesses potent anti-proliferative activity, comparable to its non-fluorinated counterpart, cyclocytidine.[1]

Mechanism of Action

The precise molecular mechanism of 5-Fluoro-2,2'-cyclocytidine has been investigated in preliminary studies.

Inhibition of DNA Synthesis

Studies in L-5178Y cells revealed that 5-Fluoro-2,2'-cyclocytidine inhibits the incorporation of thymidine (B127349) into the acid-soluble fraction of the cells, suggesting an interference with DNA synthesis.[1]

Reversal of Cytotoxicity

The cytotoxic effects of 5-Fluoro-2,2'-cyclocytidine on L-5178Y cells were reversed by the addition of deoxycytidine, but not by thymidine or deoxyuridine.[1] This pattern of reversal suggests that the compound's mechanism of action is similar to that of cyclocytidine and distinct from that of 5-fluorouracil (B62378) (5-FU).[1] The reversal by deoxycytidine points towards competition for intracellular transport or metabolic activation pathways.

The proposed mechanism involves the intracellular conversion of the prodrug into its active triphosphate form, which then likely inhibits DNA polymerase, leading to the cessation of DNA replication and ultimately, cell death.

Experimental Protocols

Detailed experimental protocols for the synthesis and in vitro studies of 5-Fluoro-2,2'-cyclocytidine are contained within the primary scientific literature. Unfortunately, access to the full-text versions of these key publications was not possible for this report. The following outlines are based on the information available in the abstracts.

Synthesis of 5-Fluoro-2,2'-cyclocytidine (General Approach)

A detailed protocol would be necessary to replicate the synthesis. The abstract of a relevant study suggests a reaction involving 2,2'-anhydro-1-β-D-arabinofuranosyl-5-fluorocytosine hydrochloride with various nucleophiles.

In Vitro Cytotoxicity Assay (General Approach)

The in vitro activity of 5-Fluoro-2,2'-cyclocytidine was assessed using cultured L-5178Y murine leukemia cells.[1] A typical protocol for such an assay would involve:

-

Cell Culture: Maintenance of L-5178Y cells in an appropriate culture medium supplemented with serum and antibiotics.

-

Drug Treatment: Exposure of the cells to a range of concentrations of 5-Fluoro-2,2'-cyclocytidine for a defined period.

-

Viability Assessment: Determination of cell viability using a suitable method, such as trypan blue exclusion or a metabolic assay (e.g., MTT).

-

IC50 Calculation: Calculation of the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Mechanism of Action Studies (General Approach)

To elucidate the mechanism of action, the following types of experiments were likely performed:

-

Radiolabeled Precursor Incorporation: Incubation of L-5178Y cells with radiolabeled thymidine in the presence or absence of 5-Fluoro-2,2'-cyclocytidine, followed by measurement of radioactivity in the acid-soluble and acid-insoluble fractions to assess DNA synthesis.[1]

-

Reversal Studies: Co-incubation of L-5178Y cells with 5-Fluoro-2,2'-cyclocytidine and various nucleosides (deoxycytidine, thymidine, deoxyuridine) to determine which can rescue the cells from the cytotoxic effects of the compound.[1]

Visualizations

Proposed Metabolic Activation and Mechanism of Action Pathway

Caption: Proposed pathway of 5-Fluoro-2,2'-cyclocytidine activation and its inhibitory effect on DNA synthesis.

Experimental Workflow for In Vitro Evaluation

References

Methodological & Application

Application Notes and Protocols: Flurocitabine Hydrochloride In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurocitabine (B1673482) hydrochloride is a fluorinated pyrimidine (B1678525) analog belonging to the class of nucleoside analogs. These compounds are structurally similar to endogenous nucleosides and are primarily investigated for their potential as anticancer agents. The mechanism of action for many fluorinated pyrimidines involves their role as antimetabolites, which interfere with the synthesis of nucleic acids, crucial for cell proliferation. This document provides detailed protocols for assessing the in vitro cytotoxicity of flurocitabine hydrochloride using common and well-established assays: the MTT assay, the Crystal Violet assay, and the Annexin V/PI apoptosis assay.

Mechanism of Action: Fluorinated Pyrimidine Analogs

Fluorinated pyrimidine analogs, such as 5-fluorouracil (B62378) (5-FU), exert their cytotoxic effects by disrupting DNA and RNA synthesis.[1] Once inside a cell, these analogs are metabolized into their active forms. One of the key mechanisms is the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine (B127349), a necessary component of DNA.[2] The active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), forms a stable complex with TS, leading to a depletion of thymidine triphosphate (dTTP).[1][2] This inhibition disrupts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis. Furthermore, metabolites of fluorinated pyrimidines can be incorporated into both DNA and RNA, leading to dysfunction of these macromolecules and contributing to cytotoxicity.[1][2]

Caption: Generalized signaling pathway of fluorinated pyrimidine analogs.

Data Presentation: Representative Cytotoxicity of Fluorinated Pyrimidines

| Cell Line | Cancer Type | Compound | IC50 | Reference |

| AsPC-1 | Pancreatic Cancer | 5-FU | 3.08 µM | [3][4] |

| Capan-1 | Pancreatic Cancer | 5-FU | 0.22 µM | [3][4] |

| Mia-PaCa-2 | Pancreatic Cancer | 5-FU | 4.63 µM | [3][4] |

| T3M4 | Pancreatic Cancer | 5-FU | Not Reported | [3] |

| AsPC-1 | Pancreatic Cancer | Gemcitabine | 42.2 nM | [3] |

| Capan-1 | Pancreatic Cancer | Gemcitabine | 11.51 nM | [3] |

| Mia-PaCa-2 | Pancreatic Cancer | Gemcitabine | Not Reported | [3] |

| T3M4 | Pancreatic Cancer | Gemcitabine | Not Reported | [3] |

Experimental Protocols

The following are detailed protocols for assessing the in vitro cytotoxicity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: MTT Assay Experimental Workflow.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Crystal Violet Assay

This assay is used to determine cell viability by staining the DNA of adherent cells.

Caption: Crystal Violet Assay Experimental Workflow.

Materials:

-

Adherent cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

PBS

-

Methanol

-

Crystal Violet solution (0.5% in 25% methanol)

-

33% Acetic Acid

-

24-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using a 24-well plate.

-

Incubation: Incubate the plate for the desired time.

-

Fixation: Gently wash the cells with PBS, then fix them with 100% methanol for 10-15 minutes at room temperature.

-

Staining: Remove the methanol and add enough Crystal Violet solution to cover the bottom of each well. Incubate for 15-30 minutes at room temperature.

-

Washing: Carefully wash the wells with water to remove the excess stain and allow the plate to air dry.

-

Solubilization: Add 33% acetic acid to each well to solubilize the stain.

-

Absorbance Measurement: Measure the absorbance at 590 nm.

-

Data Analysis: Determine the percentage of viable cells compared to the control.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Caption: Annexin V/PI Assay Experimental Workflow.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the in vitro cytotoxicity of this compound. The MTT and Crystal Violet assays are effective for determining overall cell viability, while the Annexin V/PI assay offers more detailed insights into the mechanism of cell death, specifically apoptosis. By employing these methods, researchers can effectively characterize the cytotoxic potential of this compound and further investigate its mechanism of action as a potential anticancer agent.

References

- 1. Synthesis, Anticancer Activity on Prostate Cancer Cell Lines and Molecular Modeling Studies of Flurbiprofen-Thioether Derivatives as Potential Target of MetAP (Type II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H11ClFN3O4 | CID 3035515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the IC50 of Fludarabine Phosphate using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction Fludarabine (B1672870) Phosphate, a purine (B94841) nucleoside analog, is a chemotherapeutic agent effectively used in the treatment of hematological malignancies such as B-cell chronic lymphocytic leukemia (CLL)[1][2]. As a prodrug, Fludarabine is converted in the body to its active form, 2-fluoro-ara-adenosine triphosphate (F-ara-ATP). The primary mechanism of action of F-ara-ATP is the inhibition of DNA synthesis. It achieves this by inhibiting key enzymes like DNA polymerase alpha, ribonucleotide reductase, and DNA primase[1][3]. F-ara-ATP can also be incorporated into both DNA and RNA, leading to the termination of chain elongation and subsequent apoptosis (programmed cell death)[3][4][5][6].

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a cytotoxic compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability and determining the IC50 value of anticancer drugs[7][8][9]. This document provides a comprehensive protocol for determining the IC50 value of Fludarabine Phosphate in a relevant cancer cell line using the MTT assay.

Principle of the MTT Assay The MTT assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. This reduction is carried out by mitochondrial dehydrogenase enzymes, primarily succinate (B1194679) dehydrogenase[7][8]. The amount of formazan produced is directly proportional to the number of living cells[8]. These formazan crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured with a spectrophotometer. The intensity of the purple color, therefore, reflects the number of viable cells, allowing for the quantification of cytotoxicity[7].

Materials and Reagents

-

Cell Line: A suitable cancer cell line (e.g., human leukemia or lymphoma cells).

-

Fludarabine Phosphate: Analytical grade.

-

Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM).

-

Fetal Bovine Serum (FBS): Heat-inactivated.

-

Penicillin-Streptomycin Solution: 100x.

-

Trypsin-EDTA: 0.25%.

-

Phosphate-Buffered Saline (PBS): pH 7.4, sterile[10].

-

MTT Reagent: 5 mg/mL in sterile PBS. The solution should be filter-sterilized and stored at 4°C, protected from light[10][11].

-

Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol[10].

-

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

Laminar flow hood

-

96-well flat-bottom sterile microplates

-

Hemocytometer or automated cell counter

-

Microplate reader (spectrophotometer) with a 570 nm filter (a reference wavelength of 630 nm is optional)[8]

-

Multichannel pipette

-

Sterile conical tubes, pipettes, and pipette tips

-

Experimental Workflow

Caption: Workflow for determining the IC50 of Fludarabine Phosphate using the MTT assay.

Detailed Experimental Protocol

1. Cell Seeding (Day 1) a. Maintain the chosen cell line in a T-75 flask with a complete culture medium in a humidified incubator (37°C, 5% CO2). Ensure cells are in the logarithmic growth phase.[7] b. Harvest the cells using Trypsin-EDTA (for adherent cells) or by centrifugation (for suspension cells). c. Determine the cell density and viability using a hemocytometer and trypan blue exclusion. Viability should be above 90%. d. Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 to 1 x 10^5 cells/mL). The optimal seeding density should be determined empirically for each cell line. e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Include wells with medium only to serve as a blank control for background absorbance.[8] g. Incubate the plate overnight to allow adherent cells to attach.[8]

2. Fludarabine Phosphate Treatment (Day 2) a. Prepare a stock solution of Fludarabine Phosphate (e.g., 10 mM in sterile PBS or DMSO). b. Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of desired concentrations. A suggested range could be from 0.01 µM to 100 µM. c. Set up the plate layout, including:

- Blank: Wells with culture medium only.

- Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the drug dilutions.

- Untreated Control: Cells in culture medium without any treatment.

- Test Wells: Cells treated with various concentrations of Fludarabine Phosphate. Each concentration should be tested in triplicate. d. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

3. MTT Assay (Day 4 or 5) a. After the incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[7][8] b. Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[8] c. After the MTT incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium without disturbing the cell layer. For suspension cells, centrifuge the plate and then carefully remove the supernatant. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][10] e. Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure the crystals are fully dissolved.[8][10]

4. Absorbance Measurement a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from turbidity.[8] b. The plate should be read within 1 hour of adding the solubilization solution.[8]

Data Analysis

-

Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate Percentage Cell Viability: Use the following formula for each drug concentration:

-

% Cell Viability = [(Absorbance of Treated Wells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

-

-

Generate Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the Fludarabine Phosphate concentration (X-axis).[7]

-

Determine IC50 Value: The IC50 is the drug concentration that reduces cell viability by 50%. This value can be determined by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) on the dose-response curve using software like GraphPad Prism or Microsoft Excel.[7]

Example Quantitative Data

The following table summarizes previously reported cytotoxicity data for Fludarabine (FAMP) against B-cell chronic lymphocytic leukaemia (CLL) cells in vitro, as determined by an MTT assay. These values can serve as a reference for expected outcomes.

| Clinical Response Category | Median LD50 (µg/mL) |

| Complete Response (CR) | 1.43 |

| Partial Response (PR) | 2.05 |

| No Response (NR) | 24.8 |

| Progressive Disease (PD) | 77.9 |

| (Data adapted from Morabito et al., 1998)[12] |

Mechanism of Action and Signaling Pathways

Fludarabine exerts its cytotoxic effects through multiple mechanisms. After conversion to its active triphosphate form (F-ara-ATP), it primarily inhibits DNA and RNA synthesis. This leads to cell cycle arrest and the induction of apoptosis. Several signaling pathways are implicated in Fludarabine's action.[1][3][4]

Caption: Simplified signaling pathways affected by Fludarabine leading to apoptosis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Fludarabine | C10H12FN5O4 | CID 657237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of RNA transcription: a biochemical mechanism of action against chronic lymphocytic leukemia cells by fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of fludarabine-induced apoptosis and cell cycle synchronization in enhanced murine tumor radiation response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. In vitro drug-induced cytotoxicity predicts clinical response to fludarabine in B-cell chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Clonogenic Survival Assay with Flurocitabine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurocitabine hydrochloride is a fluorinated anhydride (B1165640) analog of cytosine arabinoside. In vivo, it is hydrolyzed into two active antitumor substances: arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU). These metabolites act as nucleoside analogs that interfere with DNA and RNA synthesis, leading to cytotoxicity in proliferating cancer cells. The clonogenic survival assay is a gold-standard in vitro method used to determine the ability of a single cell to proliferate indefinitely and form a colony. This assay is crucial for assessing the cytotoxic and anti-proliferative effects of chemotherapeutic agents like this compound, providing valuable data on its efficacy in cancer cell lines.

This document provides a detailed protocol for performing a clonogenic survival assay to evaluate the effects of this compound on cancer cells. It also includes information on its mechanism of action and illustrative data presentation.

Data Presentation

The following table summarizes hypothetical quantitative data from a clonogenic survival assay performed with this compound on the A549 human lung carcinoma cell line. This data is for illustrative purposes to demonstrate the presentation of results.